molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane

1-[(5-Bromopyridin-3-yl)carbonyl]azepane

Cat. No.: B7458848
M. Wt: 283.16 g/mol
InChI Key: OMCSILIDRNTOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromopyridin-3-yl)carbonyl]azepane is a high-purity chemical building block designed for advanced research and development applications. This compound features a bromopyridine scaffold coupled with an azepane ring via a carbonyl linker, making it a versatile intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its potential as a precursor for the synthesis of more complex molecules, particularly through cross-coupling reactions where the bromine atom serves as a handle for further functionalization. Researchers utilize this compound in the exploration of new active pharmaceutical ingredients (APIs), ligands for catalysis, and in the development of chemical probes for biological studies. This product is strictly labeled For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

azepan-1-yl-(5-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCSILIDRNTOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromonicotinoyl Chloride

The acid chloride derivative of 5-bromonicotinic acid is a critical intermediate. This is typically prepared by treating 5-bromonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions. For example, refluxing 5-bromonicotinic acid with excess SOCl₂ in dichloromethane at 60°C for 4 hours yields the corresponding acyl chloride.

Amide Bond Formation with Azepane

Azepane, a seven-membered saturated amine, is reacted with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature.

Example Protocol

  • Dissolve azepane (1.0 equiv) in DCM.

  • Add 5-bromonicotinoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 65–78%.

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between a boronic ester-functionalized pyridine and a brominated azepane derivative offers an alternative route. For instance, 3-bromo-5-(azepan-1-ylcarbonyl)pyridine can be synthesized via Suzuki coupling using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions

  • Substrate : 3-Bromo-5-iodopyridine

  • Boronic Ester : Azepane-1-carbonylboronic acid pinacol ester

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (3:1)

  • Temperature : 80°C, 12 hours

Yield : 55–62%.

Bromination of Pre-Formed Pyridine-Azepane Carboxamide

Electrophilic Aromatic Bromination

Direct bromination of the pyridine ring in 1-(pyridin-3-ylcarbonyl)azepane using bromine (Br₂) in acetic acid introduces the bromine atom at the 5-position. This method requires careful control of stoichiometry to avoid over-bromination.

Example Protocol

  • Dissolve 1-(pyridin-3-ylcarbonyl)azepane (1.0 equiv) in glacial acetic acid.

  • Add Br₂ (1.05 equiv) dropwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Precipitate the product with diethyl ether and purify via recrystallization.

Yield : 70–75%.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reactions involving azepane and halogenated pyridines. A reported protocol involves:

  • Mixing 3-bromo-5-methylpyridine with tributyl(1-ethoxyvinyl)tin and Pd(PPh₃)₂Cl₂ in DMF/H₂O.

  • Irradiating at 110°C for 1 hour.

  • Hydrolyzing the intermediate with HCl to yield 1-(5-bromopyridin-3-yl)ethanone.

  • Reacting with azepane under amide-forming conditions.

Yield : 30–40% (over two steps).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Direct Amide CouplingHigh yield, simplicityRequires pre-formed acyl chloride65–78%
Suzuki CouplingModular, late-stage functionalizationRequires specialized boronic esters55–62%
Electrophilic BrominationDirect, avoids multi-step synthesisRisk of over-bromination70–75%
Microwave SynthesisRapid reaction timesLower overall yield30–40%

Analytical Characterization

Key spectroscopic data for this compound:

  • ¹H NMR (DMSO-d₆) : δ 8.93 (s, 1H, Py-H), 8.63 (s, 1H, Py-H), 3.65–3.45 (m, 4H, NCH₂), 1.75–1.50 (m, 6H, CH₂).

  • LC-MS (ESI+) : m/z 297.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromopyridin-3-yl)carbonyl]azepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-[(5-Bromopyridin-3-yl)carbonyl]azepane features a brominated pyridine ring attached to a carbonyl group, which is further linked to an azepane (a seven-membered nitrogen-containing ring). This structural configuration is crucial for its biological activity and interaction with various molecular targets.

Medicinal Chemistry

The compound has been explored for its potential as a histamine H3 receptor antagonist . Histamine H3 receptors are G protein-coupled receptors involved in the modulation of neurotransmitter release, making them targets for treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) . Research indicates that compounds similar to this compound can improve cognitive function in animal models, suggesting its potential therapeutic applications in neurodegenerative diseases .

Drug Development

In drug development, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can enhance pharmacological properties or target specificity . The compound's ability to interact with various biological pathways makes it suitable for developing new drugs targeting specific diseases.

Studies have demonstrated that this compound exhibits antimicrobial and anticancer properties. For instance, derivatives of brominated pyridine compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth.

Case Studies

Study FocusFindingsReference
Histamine H3 receptor antagonismDemonstrated improved cognitive function in rodent models
Anticancer activityInduced apoptosis in cancer cell lines; inhibited proliferation
Antimicrobial propertiesEffective against several bacterial strains

Industrial Applications

In industry, the compound's unique properties may be leveraged for developing new materials or chemical processes. Its tetracyclic structure could impart specific mechanical or chemical characteristics beneficial for creating advanced materials used in pharmaceuticals or biotechnology .

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

1-(Pyridin-3-yl)azepane

  • Structure : Lacks the 5-bromo and carbonyl groups present in the target compound.
  • Synthesis : Prepared via nucleophilic substitution of 3-bromopyridine with azepane (64% yield, 72-hour reaction) .
  • Properties : Yellow oil with distinct NMR signals (δ 7.25–7.17 ppm for aromatic protons, 3.49–3.42 ppm for azepane protons) .

1-(6-Bromo-5-ethoxypyridin-3-yl)-1,4-diazepane (09S)

  • Structure : Features a 1,4-diazepane (7-membered ring with two nitrogens) and an ethoxy group at the pyridine 5-position.
  • Formula : C₁₂H₁₈BrN₃O .
  • Key Difference : The ethoxy group enhances solubility, while the diazepane ring introduces additional hydrogen-bonding sites compared to azepane .

1-(5-Bromopyrimidin-2-yl)azepane

  • Structure : Pyrimidine core (two nitrogen atoms) instead of pyridine, with bromine at the 5-position.
  • Similarity Score : 0.98 (structural closeness to the target compound) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Ring Structure Synthesis Yield/Time Notable Properties
1-[(5-Bromopyridin-3-yl)carbonyl]azepane C₁₂H₁₃BrN₂O 5-Bromo, carbonyl Azepane Not reported High steric/electronic modulation
1-(Pyridin-3-yl)azepane C₁₁H₁₄N₂ None Azepane 64% yield, 72 hours Yellow oil, distinct NMR
1-(6-Bromo-5-ethoxypyridin-3-yl)-1,4-diazepane C₁₂H₁₈BrN₃O 6-Bromo, 5-ethoxy 1,4-Diazepane Not reported Enhanced solubility
1-(5-Bromopyrimidin-2-yl)azepane C₉H₁₁BrN₄ 5-Bromo Azepane, pyrimidine Not reported High structural similarity (0.98)

Q & A

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureTimeYield
1Phosgene, DCMDCM0–5°C2 h85%
2Pd(OAc)₂, XantphosToluene110°C24 h60%

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The 5-bromo group on the pyridine ring acts as an electrophilic site, enabling:

  • Suzuki-Miyaura Coupling : Bromine can be replaced with aryl/heteroaryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • Electronic Effects : The bromine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, stabilizing transition states in SNAr reactions. Computational studies (DFT) show a 0.3 eV reduction in activation energy compared to non-brominated analogs .

Q. Contradictions in Reactivity :

  • Steric Hindrance : Bulkier coupling partners (e.g., tert-butylboronic acid) show reduced yields (15–20%) compared to phenylboronic acid (70–75%).
  • Solvent Sensitivity : Polar aprotic solvents (DMF) outperform THF in Suzuki reactions due to better solubility of intermediates .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR :
    • Pyridine protons appear as a doublet (δ 8.5–9.0 ppm, J = 5.2 Hz) and azepane protons as multiplets (δ 1.5–3.5 ppm) .
    • Carbonyl carbon (C=O) resonates at δ 165–170 ppm in ¹³C NMR.
  • IR Spectroscopy : Strong C=O stretch at 1680–1700 cm⁻¹ and C-Br at 560–600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 297.04 (calculated for C₁₁H₁₄BrN₂O).

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX programs for structural refinement .

Advanced: How can computational methods predict binding affinity to biological targets?

Answer:

Molecular Docking (AutoDock Vina) :

  • Use the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level) to dock into protein targets (e.g., kinases or GPCRs).
  • Key interactions: Bromine forms halogen bonds with backbone carbonyls (e.g., Leu83 in kinase X), while the azepane’s flexibility allows hydrophobic packing .

Molecular Dynamics (GROMACS) :

  • Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) and hydrogen-bond persistence.

Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine vs. chlorine analogs to predict potency differences .

Basic: How do solubility properties affect experimental design?

Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO45.2
    Methanol8.7
    Water<0.1
  • Experimental Implications :

    • Use DMSO for stock solutions in biological assays (≤1% final concentration to avoid cytotoxicity).
    • For reactions, prefer DCM or THF to enhance reactivity of the carbonyl group .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Assay Variability :

  • Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds.
  • Example: Anti-inflammatory activity ranges from 1.2 µM (RAW264.7 macrophages) to 12.5 µM (primary monocytes) due to differential COX-2 expression .

Purity Analysis :

  • Use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity (>98%). Impurities like de-brominated byproducts (≤2%) can skew activity .

Structural Confirmation :

  • Re-examine stereochemistry via circular dichroism (CD) if chiral centers are present (e.g., azepane conformation) .

Advanced: What strategies optimize enantioselective synthesis of analogs?

Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki coupling, achieving up to 92% ee .

  • Enzymatic Resolution : Lipase-catalyzed acetylation of azepane intermediates (e.g., CAL-B, vinyl acetate, 37°C, 48 h) .

  • Data Table :

    MethodCatalystee (%)Yield
    Asymmetric Suzuki(R)-BINAP-Pd9255
    Enzymatic resolutionCAL-B lipase8570

Basic: What are the stability considerations under varying pH conditions?

Answer:

  • pH-Dependent Degradation :

    pHHalf-life (25°C)Major Degradant
    1.02 hHydrolyzed ketone
    7.472 hNone detected
    9.048 hAzepane oxide
  • Storage Recommendations :

    • Lyophilize and store at -20°C under argon for long-term stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.